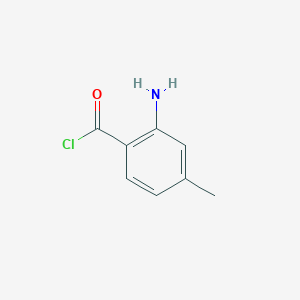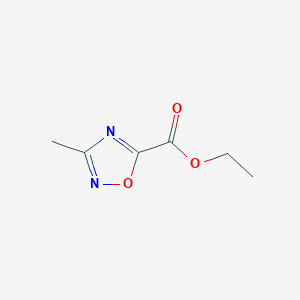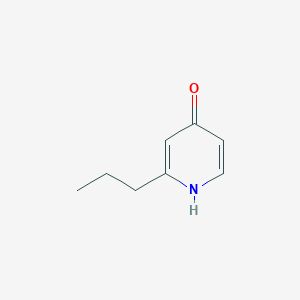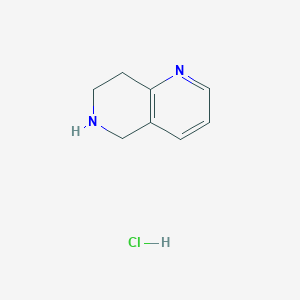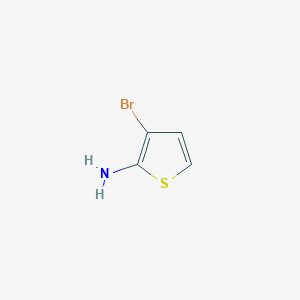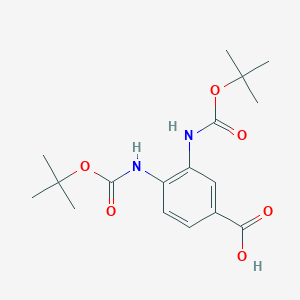
7-Fluoroquinolin-8-ol
Overview
Description
7-Fluoroquinolin-8-ol is a useful research compound. Its molecular formula is C9H6FNO and its molecular weight is 163.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Phototoxicity Reduction in Fluoroquinolone Antibacterial Agents
A study by Marutani et al. (1993) explored the phototoxicity of fluoroquinolone antibacterial agents. They found that introducing a methoxy group at the 8 position of the quinolone nucleus significantly reduces phototoxicity. This highlights the importance of structural modifications in developing safer fluoroquinolones, with implications for the design of other fluoroquinoline derivatives including 7-Fluoroquinolin-8-ol (Marutani et al., 1993).
Antibacterial Properties of Fluoroquinoline Derivatives
Sánchez et al. (1988) synthesized and evaluated a series of fluoroquinoline derivatives for their antibacterial properties. The study demonstrated the significance of side chains at the 7-position and variations at the C-8 of the quinolone ring system in enhancing antibacterial activities, providing insights into the design of effective fluoroquinoline compounds (Sánchez et al., 1988).
Structure-Activity and Side-Effect Relationships
Domagala (1994) reviewed the structure-activity and side-effect relationships of fluoroquinolones, including this compound. The study highlighted various structural features influencing antibacterial efficacy and side effects, offering a comprehensive understanding of how molecular variations in fluoroquinolines can be optimized for improved effectiveness and reduced toxicity (Domagala, 1994).
Novel Antibacterial 8-Chloroquinolone Derivatives
Kuramoto et al. (2003) explored novel 8-chloroquinolone derivatives with potent antibacterial activities. The study's findings on structure-activity relationships (SAR) offer valuable insights for developing new fluoroquinoline derivatives, including this compound, with enhanced antibacterial properties (Kuramoto et al., 2003).
Antidepressant-like Effect of Fluoroquinoline Derivatives
Pesarico et al. (2014) investigated the antidepressant-like effect of fluoroquinoline derivatives in mice, indicating a potential therapeutic application beyond their traditional antibacterial use. This suggests the possibility of exploring fluoroquinoline derivatives, including this compound, in the field of mental health (Pesarico et al., 2014).
Synthesis and Antibacterial Properties of 8-Nitrofluoroquinolone Derivatives
Al-Hiari et al. (2007) synthesized new 8-nitrofluoroquinolone modelsand investigated their antibacterial properties. This research contributes to the understanding of how nitro-substitution can enhance the antibacterial activity of fluoroquinolones, potentially applicable to this compound derivatives (Al-Hiari et al., 2007).
Modulation of Glutamatergic/GABAergic Systems
Pesarico et al. (2017) studied the effects of fluoroquinoline derivatives on stress-induced behavior in rats, indicating the potential of these compounds, including this compound, in modulating glutamatergic and GABAergic systems. This opens avenues for research in neuropsychiatric disorders (Pesarico et al., 2017).
Photophysical and Photochemical Properties
Bardez et al. (1997) explored the excited-state processes in 8-hydroxyquinoline derivatives, including photophysical and photochemical properties. This study is relevant for understanding the behavior of similar compounds such as this compound under various conditions, impacting their applications in areas like photochemistry and material science (Bardez et al., 1997).
Antioxidative or Prooxidative Effects
Liu et al. (2002) researched the antioxidative and prooxidative effects of 4-hydroxyquinoline derivatives on erythrocytes. This study provides insights into the redox properties of fluoroquinolines, which may be relevant for the development of this compound as a therapeutic agent or in other applications requiring redox activity (Liu et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
7-fluoroquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCRHJNNQVTBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)F)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618489 | |
| Record name | 7-Fluoroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35048-10-3 | |
| Record name | 7-Fluoroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Fluoroquinolin-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)
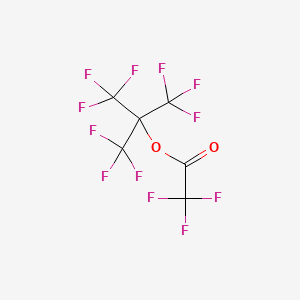
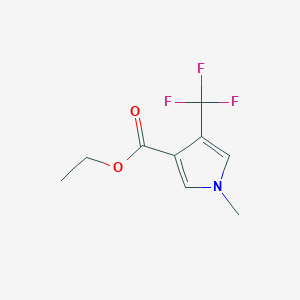


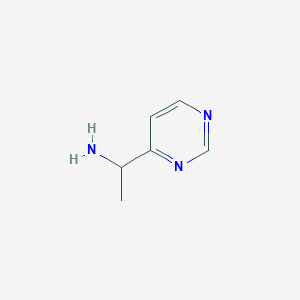
![Spiro[4.5]decan-8-amine hydrochloride](/img/structure/B1321383.png)
